molecular formula C23-H29-N7-O6 B1663377 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride CAS No. 124182-57-6

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

Cat. No.: B1663377
CAS No.: 124182-57-6
M. Wt: 499.5 g/mol
InChI Key: PAOANWZGLPPROA-RQXXJAGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride is a selective adenosine A2A receptor agonist. It is commonly used in scientific research to study the actions of the adenosine A2A receptor in cells and tissues. The compound has a molecular formula of C23H30ClN7O6 and a molecular weight of 535.98 g/mol .

Mechanism of Action

Target of Action

CGS 21680 hydrochloride is a selective agonist for the adenosine A2A receptor . This receptor is a protein that, when bound to adenosine, can trigger various physiological responses. The adenosine A2A receptor plays a crucial role in the cardiovascular, immune, and nervous systems .

Mode of Action

CGS 21680 hydrochloride interacts with its target, the adenosine A2A receptor, by binding to it with a Ki value of 27 nM . This interaction triggers a series of biochemical reactions within the cell. For instance, it has been found to significantly upregulate CD39 and CD73 expression and accelerate the hydrolysis of adenosine triphosphate (ATP) and adenosine generation .

Biochemical Pathways

The activation of the adenosine A2A receptor by CGS 21680 hydrochloride affects several biochemical pathways. It has been found to increase the expression of CD39 and CD73, enzymes involved in the conversion of ATP to adenosine . This leads to an increase in adenosine levels, which can have various downstream effects, such as vasodilation and decreased inflammation .

Pharmacokinetics

Its solubility in dmso (up to 34 mg/mL) and in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin (up to 20 mg/mL) suggests that it may have good bioavailability .

Result of Action

The activation of the adenosine A2A receptor by CGS 21680 hydrochloride has several molecular and cellular effects. It has been found to reduce venous resistance and increase heart rate and cardiac output in vivo . In an animal model of Huntington’s disease, CGS 21680 hydrochloride slowed motor deterioration, prevented reduction in brain weight, and reduced the size of mutant huntingtin aggregates and intranuclear inclusions . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors .

Action Environment

The action of CGS 21680 hydrochloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored under desiccating conditions at -20°C . These factors can influence the stability and efficacy of CGS 21680 hydrochloride.

Biochemical Analysis

Biochemical Properties

CGS 21680 hydrochloride interacts with the A2A adenosine receptor, exhibiting a high affinity (K i = 27 nM, EC 50 = 1.48-180 nM) . This interaction with the A2A receptor is crucial for its role in biochemical reactions.

Cellular Effects

CGS 21680 hydrochloride has a significant impact on various types of cells and cellular processes. It reduces venous resistance and increases heart rate and cardiac output in vivo .

Molecular Mechanism

The molecular mechanism of action of CGS 21680 hydrochloride involves binding to the A2A adenosine receptor. This binding interaction triggers a series of events at the molecular level, including changes in gene expression and enzyme activation .

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride primarily undergoes reactions typical of adenosine receptor agonists. These include:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride is widely used in scientific research due to its selective agonist activity at the adenosine A2A receptor. Some key applications include:

Comparison with Similar Compounds

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride is unique due to its high selectivity for the adenosine A2A receptor. Similar compounds include:

    NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.

    CPA (N6-Cyclopentyladenosine): A selective adenosine A1 receptor agonist.

    IB-MECA (N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide): A selective adenosine A3 receptor agonist

This compound stands out due to its specificity for the A2A receptor, making it a valuable tool for studying the distinct roles of this receptor subtype in various physiological and pathological processes .

Properties

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVMNOEKKJYJO-MJWSIIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040999
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124431-80-7
Record name CGS 21680A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGS 21680 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 2
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 3
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride

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